N-(1H-Pyrazolo[4,3-c]pyridin-6-yl)acetamide
CAS No.:
Cat. No.: VC18644524
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4O |
|---|---|
| Molecular Weight | 176.18 g/mol |
| IUPAC Name | N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide |
| Standard InChI | InChI=1S/C8H8N4O/c1-5(13)11-8-2-7-6(3-9-8)4-10-12-7/h2-4H,1H3,(H,10,12)(H,9,11,13) |
| Standard InChI Key | OMAPJCSVOIOSHB-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=NC=C2C=NNC2=C1 |
Introduction
Structural and Chemical Identity
Molecular Framework and Nomenclature
The compound’s IUPAC name is N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide, with the molecular formula C₈H₈N₄O and a molecular weight of 176.18 g/mol . Its structure consists of a bicyclic pyrazolo[4,3-c]pyridine system, where the pyrazole ring is fused to the pyridine ring at positions 4 and 3. The acetamide group (-NH-C(=O)-CH₃) is attached to the pyridine moiety at position 6 (Figure 1) .
Key structural features:
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Aromatic pyrazolo[4,3-c]pyridine core.
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Free N1-H on the pyrazole ring, critical for kinase binding .
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Acetamide substituent at position 6, enhancing solubility and hydrogen-bonding potential.
Spectroscopic and Computational Data
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Topological Polar Surface Area (TPSA): 70.7 Ų, indicating moderate hydrophilicity .
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Hydrogen Bond Donors/Acceptors: 2 donors (NH groups) and 3 acceptors (amide and pyridine nitrogens) .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves cyclization and functionalization steps:
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Cyclization of Pyridine Precursors:
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Microwave-Assisted Synthesis:
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Starting Material: N-(4-bromo-2-methylpyridin-3-yl)acetamide.
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Reagents: Potassium acetate, acetic anhydride, isopentyl nitrite.
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Conditions: Toluene at 85°C for 4 hours.
Analytical Characterization
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¹H/¹³C NMR: Peaks corresponding to pyridine protons (δ 7.5–8.5 ppm), pyrazole NH (δ 10–12 ppm), and acetamide methyl (δ 2.1 ppm) .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[4,3-c]pyridines are potent inhibitors of kinases involved in neurodegenerative diseases:
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Glycogen Synthase Kinase-3 (GSK-3α/β): IC₅₀ values <1 µM for analogues (e.g., compound 14e in ).
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CDC2-like Kinase 1 (CLK1) and DYRK1A: Moderate activity (IC₅₀: 1–4.5 µM) .
Structure-Activity Relationships (SAR):
Antiproliferative Effects
While direct data for this compound is limited, structurally related pyrazolopyridines exhibit:
Applications in Drug Discovery
Neurodegenerative Diseases
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Alzheimer’s Disease (AD): GSK-3 inhibitors reduce tau hyperphosphorylation and amyloid-β plaques .
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Parkinson’s Disease: Modulation of DYRK1A may protect dopaminergic neurons .
Oncology
Comparative Analysis with Analogues
Key Trends:
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